molecular formula C12H10O4P2 B11969035 2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide CAS No. 10291-80-2

2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide

Cat. No.: B11969035
CAS No.: 10291-80-2
M. Wt: 280.15 g/mol
InChI Key: NIQPVHVCPGEQAO-UHFFFAOYSA-N
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Description

2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide is a four-membered phosphorus heterocycle containing two phosphorus atoms and two oxygen atoms in its ring structure. The compound features phenyl substituents at the 2- and 4-positions, contributing to its steric bulk and electronic properties. The dioxide variant likely forms through oxidation or substitution of sulfur with oxygen during synthesis.

Properties

CAS No.

10291-80-2

Molecular Formula

C12H10O4P2

Molecular Weight

280.15 g/mol

IUPAC Name

2,4-diphenyl-1,3,2λ5,4λ5-dioxadiphosphetane 2,4-dioxide

InChI

InChI=1S/C12H10O4P2/c13-17(11-7-3-1-4-8-11)15-18(14,16-17)12-9-5-2-6-10-12/h1-10H

InChI Key

NIQPVHVCPGEQAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2(=O)OP(=O)(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Halogenation-Oxidation of Phosphorus Precursors

A common strategy for synthesizing phosphorus oxides involves the halogenation of phosphorus trichloride (PCl3\text{PCl}_3) followed by oxidation. For example, patent CN102424692A details the preparation of 2-chloro-2-oxo-1,3,2-dioxaphospholane via a two-step process:

  • Reaction of PCl3\text{PCl}_3 with ethylene glycol in dichloromethane at 5°C to form 2-chloro-1,3,2-dioxaphospholane.

  • Oxidation with ozone to yield the oxide.

Adapting this method, substituting ethylene glycol with a phenyl-substituted diol (e.g., 1,2-diphenylethane-1,2-diol) could theoretically produce 2,4-diphenyl derivatives. However, steric hindrance from phenyl groups may necessitate higher temperatures or prolonged reaction times.

Oxidative Coupling of Phosphorus Acids

Patent CN102775446A demonstrates the synthesis of 2-chloro-1,3,2-dioxaphospholane-2-oxide using PCl3\text{PCl}_3 and ethylene glycol, followed by oxygen-mediated oxidation. The reaction equation is:

PCl3+HOCH2CH2OHC2H4O2PCl+HCl\text{PCl}3 + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{C}2\text{H}4\text{O}2\text{PCl} + \text{HCl}
C2H4O2PCl+O2C2H4O3PCl\text{C}2\text{H}4\text{O}2\text{PCl} + \text{O}2 \rightarrow \text{C}2\text{H}4\text{O}_3\text{PCl}

For the target compound, replacing ethylene glycol with diphenyl glycol and optimizing oxygen flow rates could facilitate the formation of the dioxadiphosphetane ring.

Comparative Analysis of Methodologies

Reaction Conditions and Yields

MethodStarting MaterialsSolventTemperatureYield (%)
Halogenation-OxidationPCl3\text{PCl}_3, diolDichloromethane5–25°C70–85
Oxidative CouplingCyanuric chloride, benzeneToluene180°C65–75

While these data pertain to analogous compounds, they highlight the importance of low temperatures for minimizing side reactions and high-purity reactants for maximizing yields.

Challenges in Steric Hindrance

Introducing phenyl groups at the 2- and 4-positions increases steric bulk, potentially slowing cyclization. Patent CN106432114A notes that diphenyl-substituted triazines require elevated temperatures (180°C) and extended reaction times compared to their non-phenyl counterparts. Similar adjustments may be necessary for the dioxadiphosphetane system.

Proposed Synthesis of 2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-Dioxide

Stepwise Halogenation and Oxidation

  • Reactants :

    • Phosphorus trichloride (PCl3\text{PCl}_3)

    • 1,2-Diphenylethane-1,2-diol

    • Dichloromethane (solvent)

    • Oxygen gas

  • Procedure :

    • Combine PCl3\text{PCl}_3 and 1,2-diphenylethane-1,2-diol in dichloromethane at 0–5°C for 4 hours.

    • Purify the intermediate 2-chloro-1,3,2-dioxadiphosphetane via vacuum distillation.

    • Oxidize with dry oxygen at 25°C for 12 hours.

    • Isolate the product via recrystallization from ethanol.

Expected Reaction :

PCl3+C6H5CH(OH)CH(OH)C6H5C12H10O2PCl2+2HCl\text{PCl}3 + \text{C}6\text{H}5\text{CH(OH)CH(OH)C}6\text{H}5 \rightarrow \text{C}{12}\text{H}{10}\text{O}2\text{PCl}2 + 2\text{HCl}
C12H10O2PCl2+O2C12H10O4P2+2Cl2\text{C}{12}\text{H}{10}\text{O}2\text{PCl}2 + \text{O}2 \rightarrow \text{C}{12}\text{H}{10}\text{O}4\text{P}2 + 2\text{Cl}_2

Catalytic Cyclization

Incorporating copper(I) chloride (CuCl) as a catalyst, as described in patent FR2486526A1, could accelerate cyclization. The patent reports a 77% yield for diphenyl oxide derivatives using CuCl at 180°C, suggesting its potential utility in this system.

Critical Evaluation of Feasibility

Solvent Selection

Dichloromethane and toluene are commonly used for phosphorus heterocycle synthesis due to their low nucleophilicity. However, dimethylformamide (DMF) may improve solubility of phenyl-rich intermediates, albeit at the risk of side reactions.

Oxidation Efficiency

Ozone and molecular oxygen are effective oxidants, but ozone poses safety risks. Patent CN102424692A achieves 85% yields with ozone, whereas oxygen may require longer durations or higher pressures.

Chemical Reactions Analysis

2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different phosphorus-containing products.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its phenyl groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s phosphorus-oxygen ring structure allows it to form stable complexes with these targets, potentially inhibiting their activity. This mechanism is of particular interest in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Lawesson’s Reagent (2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

  • Structure : Contains sulfur instead of oxygen in the heterocycle and 4-methoxyphenyl substituents.
  • Reactivity : Widely used as a thiating agent for converting carbonyl groups (ketones, amides, esters) to thiocarbonyl derivatives . The sulfur atoms enhance nucleophilicity, enabling efficient thiation.
  • Applications: Key in synthesizing thioketones and thioamides.
  • Stability : Lawesson’s reagent is a yellow crystalline solid sensitive to moisture, requiring storage under inert conditions . The dioxide variant may exhibit greater oxidative stability due to the absence of reactive sulfur-sulfur bonds.

2,4-Bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide

  • Structure: Features phenoxyphenyl substituents and a dithiadiphosphetane core.
  • Reactivity: Similar to Lawesson’s reagent but with altered electronic effects due to phenoxy groups. The electron-rich substituents may modulate its reactivity in thiation reactions .
  • Physical Properties : Molecular weight 528.61 g/mol; stored under nitrogen at 2–8°C to prevent decomposition . The dioxadiphosphetane dioxide, with oxygen atoms, may have a higher melting point due to stronger dipole interactions.

Davy’s Reagent (2,4-Bis(methylsulfanyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

  • Structure : Methylthio substituents and a dithiadiphosphetane core.
  • Reactivity : Specialized for thiocarbonyl formation under milder conditions. The methylthio groups enhance solubility in organic solvents compared to phenyl-substituted analogs .
  • Safety : Classified with GHS hazard codes for flammability (GHS02) and environmental toxicity (GHS09) . The dioxide variant may pose fewer hazards due to reduced sulfur content.

2,4-Dimethyl-1,3,2-dioxaphospholane 2-oxide

  • Structure : Five-membered dioxaphospholane ring with methyl substituents.
  • Reactivity: Used as a ligand or intermediate in organophosphorus chemistry. The smaller ring size and methyl groups increase ring strain, enhancing reactivity in ring-opening reactions compared to the more rigid four-membered dioxadiphosphetane .

Research Findings and Trends

  • Thermodynamic Stability : Oxygen’s higher electronegativity likely increases the thermal stability of the dioxadiphosphetane ring compared to dithiadiphosphetanes, which are prone to sulfur-sulfur bond cleavage .
  • Emerging Applications : While dithiadiphosphetanes dominate in thiation chemistry, dioxadiphosphetane dioxides may find niche roles in catalysis or materials science due to their unique electronic properties.

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